molecular formula C14H10Cl2O3 B6407604 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid CAS No. 1261914-38-8

3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid

Cat. No.: B6407604
CAS No.: 1261914-38-8
M. Wt: 297.1 g/mol
InChI Key: JKQBDAZNCJSAMX-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.

    Methoxylation: The 3,5-dichlorobenzoic acid is subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the ortho position relative to the carboxylic acid group.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of enzymes involved in the biosynthesis of essential biomolecules, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid
  • 3-(3,5-Dichlorophenyl)acrylic acid
  • 3-(3,5-Dichlorophenyl)benzoic acid

Uniqueness

3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-11(3-2-4-12(13)14(17)18)8-5-9(15)7-10(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQBDAZNCJSAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691284
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-38-8
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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